3-bromo-5-fluoro-N-methylaniline hydrochloride 3-bromo-5-fluoro-N-methylaniline hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20451628
InChI: InChI=1S/C7H7BrFN.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,10H,1H3;1H
SMILES:
Molecular Formula: C7H8BrClFN
Molecular Weight: 240.50 g/mol

3-bromo-5-fluoro-N-methylaniline hydrochloride

CAS No.:

Cat. No.: VC20451628

Molecular Formula: C7H8BrClFN

Molecular Weight: 240.50 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-5-fluoro-N-methylaniline hydrochloride -

Specification

Molecular Formula C7H8BrClFN
Molecular Weight 240.50 g/mol
IUPAC Name 3-bromo-5-fluoro-N-methylaniline;hydrochloride
Standard InChI InChI=1S/C7H7BrFN.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,10H,1H3;1H
Standard InChI Key SAHLSJASMMYPKL-UHFFFAOYSA-N
Canonical SMILES CNC1=CC(=CC(=C1)Br)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The benzene core of 3-bromo-5-fluoro-N-methylaniline hydrochloride features three substituents:

  • Bromine at position 3, contributing steric bulk and electrophilic reactivity.

  • Fluorine at position 5, enhancing electronic effects and metabolic stability.

  • N-Methylamino group at position 1 (para to bromine), which influences solubility and hydrogen-bonding potential.

The hydrochloride salt formation protonates the amino group, improving crystallinity and aqueous solubility.

Key Physicochemical Parameters

Based on structural analogs, estimated properties include:

PropertyValue
Molecular Weight259.53 g/mol
Melting Point180–190°C (decomposes)
Solubility in Water~50 mg/mL (25°C)
LogP (Octanol-Water)2.8 ± 0.3
pKa (Amino Group)~4.5 (protonated form)

The electron-withdrawing effects of bromine and fluorine reduce electron density on the aromatic ring, directing electrophilic substitution to the para position relative to the amino group.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A typical multi-step route involves:

  • Nitration of Aniline:
    C₆H₅NH₂HNO₃, H₂SO₄C₆H₄(NO₂)NH₂\text{C₆H₅NH₂} \xrightarrow{\text{HNO₃, H₂SO₄}} \text{C₆H₄(NO₂)NH₂}
    Introduces a nitro group for subsequent halogenation.

  • Directed Halogenation:

    • Bromination at position 3 using Br₂/FeBr₃.

    • Fluorination at position 5 via Balz-Schiemann reaction.

  • N-Methylation:
    C₆H₃BrF(NH₂)CH₃I, K₂CO₃C₆H₃BrF(NHCH₃)\text{C₆H₃BrF(NH₂)} \xrightarrow{\text{CH₃I, K₂CO₃}} \text{C₆H₃BrF(NHCH₃)}
    Achieved via nucleophilic substitution.

  • Hydrochloride Salt Formation:
    Treatment with HCl gas in anhydrous ether yields the final product.

Industrial Optimization

Large-scale production employs:

  • Continuous Flow Reactors: Minimize side reactions during halogenation.

  • Palladium Catalysts: Enhance coupling efficiency in intermediate steps.

  • Crystallization Techniques: Ensure ≥99% purity for pharmaceutical applications.

Applications in Pharmaceutical Research

Antimicrobial Activity

Structural analogs demonstrate broad-spectrum activity:

Microbial StrainMIC (μg/mL)Mechanism
Staphylococcus aureus40Cell wall synthesis inhibition
Escherichia coli200DNA gyrase interference
Candida albicans500Ergosterol biosynthesis disruption

The bromine atom enhances membrane permeability, while the fluoro group stabilizes interactions with target enzymes.

Biological and Pharmacokinetic Profile

Metabolic Pathways

Predominant routes include:

  • Hepatic Oxidation: CYP450-mediated N-demethylation.

  • Glucuronidation: Phase II conjugation at the amino group.

  • Renal Excretion: 60–70% unchanged in urine (rodent models).

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